molecular formula C9H6F3NO3 B3377812 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one CAS No. 13541-06-5

3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one

Cat. No. B3377812
CAS RN: 13541-06-5
M. Wt: 233.14 g/mol
InChI Key: VKUNLAZXIJUIDC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one is a chemical compound with the molecular formula C9H6F3NO3 . It has a molecular weight of 233.14 .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one consists of a trifluoromethyl group (-CF3), a nitrophenyl group (-NO2), and a propanone group (C3H6O) attached together .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis of Epoxy Compounds : 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one can be converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in chemical synthesis. Such transformations highlight its role in producing compounds with potential applications in material science and pharmaceuticals (Shimizu, Sugiyama & Fujisawa, 1996).

  • Preparation of Complexation Agents : The compound's ability to undergo Michael addition with diamines leads to the formation of derivatives that can form complexes with metals like copper, nickel, and zinc. This property is essential in developing chelating agents and catalysts (Korotaev et al., 2005).

Spectroscopic Properties and Applications

  • Photophysical Studies : The compound exhibits interesting photophysical properties, such as solvatochromic effects, indicating potential applications in the development of optical materials and sensors (Kumari et al., 2017).

Material Science and Engineering

  • Development of Polyimides : Derivatives of 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one have been used in synthesizing novel polyimides, which are crucial materials in aerospace, electronics, and other high-performance applications (Brink, Brandom, Wilkes & McGrath, 1994).

  • Synthesis of Heterocyclic Compounds : It serves as a precursor for synthesizing various heterocyclic compounds, which are fundamental in drug discovery and material science (Korotaev, Kutyashev, Barkov & Sosnovskikh, 2017).

Molecular Properties and Structural Studies

  • Crystallography and Structural Analysis : Studies on nitro-substituted chalcones derived from this compound reveal insights into molecular coplanarity, crucial for understanding molecular interactions and designing new materials (Hidalgo et al., 2021).

  • Investigation of Molecular Reactivity : Understanding the reactivity of this compound with various agents, such as phosphines, helps in the development of novel organometallic complexes with potential applications in catalysis and material science (Coletti et al., 2012).

Safety and Hazards

The safety and hazards associated with 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its storage and use .

properties

IUPAC Name

3,3,3-trifluoro-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)5-8(14)6-2-1-3-7(4-6)13(15)16/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUNLAZXIJUIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250979
Record name 3,3,3-Trifluoro-1-(3-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one

CAS RN

13541-06-5
Record name 3,3,3-Trifluoro-1-(3-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13541-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-1-(3-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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